Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the 2-naphthyl group suggests aromatic interactions that could be significant in the study of protein folding, enzyme interactions, or the development of pharmaceuticals.
Synthesis Analysis
The synthesis of Boc-protected amino acids can involve several steps, including protection, activation, and coupling reactions. For example, the synthesis of a similar compound, (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another relevant synthesis method for Boc-protected amino acids utilizes tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . Although these papers do not directly describe the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, the methods could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include a Boc-protected amino group, a butyric acid backbone, and a 2-naphthyl side chain. The stereochemistry at the amino acid center is specified as (R), which is important for its biological activity and interaction with other molecules. The structure is likely to be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the configuration and the presence of the naphthyl group.
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The tert-butyl ester can also be deprotected to reveal the carboxylic acid functionality for further reactions. The presence of the 2-naphthyl group could influence the reactivity and selectivity of the amino acid in chemical reactions due to its steric and electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include its solubility, melting point, and stability under various conditions. The Boc group increases the steric bulk and alters the hydrophobicity of the amino acid, which can affect its solubility in organic solvents versus water. The aromatic naphthyl group could contribute to the compound's UV absorbance properties, making it detectable by UV spectroscopy. The compound's stability would be important for its storage and use in chemical synthesis, particularly in peptide coupling reactions.
While the provided papers do not directly discuss Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, they offer insights into the synthesis and properties of similar Boc-protected amino acids that could be extrapolated to this compound . Additionally, the efficient synthesis of a related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, from L-methionine, suggests that the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid could potentially be derived from a suitable chiral precursor .
Scientific Research Applications
Catalyst in N-tert-butoxycarbonylation of Amines : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, including chiral a-amino alcohols and esters, to afford N-Boc derivatives in excellent yields. This process is significant for peptide synthesis as N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis (Heydari et al., 2007).
Synthesis of N-heterocycles : A cationic CpRu complex catalyzes asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols, forming α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles. N-substitutions like Boc facilitate further manipulation toward natural product synthesis (Seki, Tanaka, & Kitamura, 2012).
Solubility Study : Research has been conducted on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents. Increasing temperatures lead to increased solubility in selected solvents, which is crucial for understanding the compound’s properties in different environments (Fan et al., 2016).
Asymmetric Synthesis : Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved, which is important for creating specific enantiomers in pharmaceuticals and other applications (Wu, Lee, & Beak, 1996).
Synthesis of Tert-butyl Esters of N-protected Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids, highlighting its role in the production of complex organic compounds (Loffet et al., 1989).
Synthesis of Nonproteinogenic Amino Acids : Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is used in the synthesis of nonproteinogenic amino acids, isotopically labelled and cyclic amino acids, showcasing its utility in creating diverse amino acid structures (Seebach et al., 1989).
Primary and Secondary Amines Synthesis : The compound plays a role in synthesizing primary and secondary amines, a process vital for various chemical and pharmaceutical applications (Lankiewicz et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes in the body.
Result of Action
The molecular and cellular effects of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid are likely dependent on the specific peptides that it helps synthesize . These effects can range widely, from changes in cellular signaling to alterations in enzymatic activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULNBHGHIPRGC-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.